Furanomycin

Description

This compound has been reported in Streptomyces and Pseudomonas fluorescens with data available.

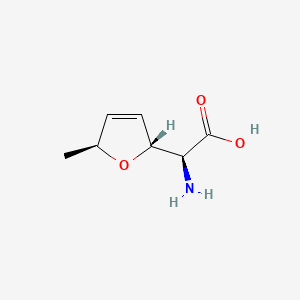

structure given in first source

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18455-25-9 |

|---|---|

Formule moléculaire |

C7H11NO3 |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid |

InChI |

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 |

Clé InChI |

PNOKUGWGMLEAPE-JKUQZMGJSA-N |

SMILES isomérique |

C[C@H]1C=C[C@@H](O1)[C@@H](C(=O)O)N |

SMILES canonique |

CC1C=CC(O1)C(C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Furanomycin; NSC 116328; NSC-116328; NSC116328; |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture of L-(+)-Furanomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Furanomycin, a non-proteinogenic α-amino acid, stands as a molecule of significant interest in the fields of medicinal chemistry and drug discovery. First isolated from the fermentation broth of Streptomyces threomyceticus in 1967, this natural product exhibits notable antibacterial activity by acting as an antagonist of the essential amino acid L-isoleucine.[1] Its unique structural features and mechanism of action have prompted extensive research into its synthesis and biological properties. This technical guide provides an in-depth exploration of the chemical structure of L-(+)-furanomycin, including its stereochemistry, spectroscopic signatures, and the molecular basis of its bioactivity.

Core Chemical Structure and Properties

L-(+)-Furanomycin is characterized by a dihydrofuran ring linked to an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid.[2] The absolute configuration of naturally occurring furanomycin has been unequivocally determined to be (αS,2R,5S), a crucial detail for understanding its interaction with biological targets.[1]

Key physicochemical properties of L-(+)-furanomycin are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18455-25-9 | [3] |

| Molecular Formula | C₇H₁₁NO₃ | [4] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | White amorphous solid | [4] |

Spectroscopic Data for Structural Elucidation

The definitive structure of L-(+)-furanomycin has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. The ¹H and ¹³C NMR data for L-(+)-furanomycin, acquired in D₂O, are presented below.

¹H NMR Data (300 MHz, D₂O) [4]

| Chemical Shift (δH) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 6.07 | m | - | H-4' |

| 5.74 | m | - | H-3' |

| 5.34 | m | - | H-5' |

| 5.00 | m | - | H-2' |

| 3.75 | d | 2.5 | H-2 |

| 1.14 | d | 6.4 | H-6' (CH₃) |

¹³C NMR Data (75 MHz, D₂O) [4]

| Chemical Shift (δC) (ppm) | Assignment |

| 172.3 | C-1 (C=O) |

| 136.3 | C-4' |

| 124.3 | C-3' |

| 84.31 | C-2' |

| 84.24 | C-5' |

| 57.5 | C-2 |

| 21.0 | C-6' (CH₃) |

Mass Spectrometry

High-resolution electrospray mass spectrometry (HRESIMS) provides precise mass-to-charge ratio information, enabling the determination of the elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRESIMS) Data [4]

| Ion | Observed m/z | Calculated m/z |

| [M+H]⁺ | 158.0812 | 158.0817 |

Experimental Protocols

Isolation of L-(+)-Furanomycin from Pseudomonas fluorescens SBW25 Culture

The following is a summarized protocol for the isolation of L-(+)-furanomycin from bacterial culture, based on published methods.[4]

-

Culture and Extraction: P. fluorescens SBW25 is cultured, and the culture filtrate is collected. The filtrate is dried, and the resulting solids are extracted with 85% ethanol.

-

Initial Fractionation: The ethanol extract is concentrated and fractionated using ion exclusion chromatography on a Sephadex G-15 column with deionized water as the eluent.

-

Purification: Fractions containing the ninhydrin-reactive compound are further purified by preparative thin-layer chromatography (TLC) on cellulose plates.

-

Final Product: The purified compound is obtained as a white amorphous solid.

Mechanism of Action: Isoleucyl-tRNA Synthetase Inhibition

The antibacterial activity of L-(+)-furanomycin stems from its ability to act as a competitive antagonist of L-isoleucine. It is recognized and activated by isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis.[1][5] This leads to the formation of furanomycyl-tRNAᴵˡᵉ, which is then incorporated into nascent polypeptide chains in place of isoleucine.[2][5] The incorporation of this non-proteinogenic amino acid results in non-functional proteins, ultimately leading to the inhibition of bacterial growth.

Caption: Mechanism of action of L-(+)-furanomycin as an L-isoleucine antagonist.

Total Synthesis of L-(+)-Furanomycin

The unique structure of L-(+)-furanomycin has made it an attractive target for total synthesis. Several synthetic routes have been developed, often employing stereoselective methods to establish the correct configuration of the chiral centers. One notable approach involves a concise and modular synthesis starting from the Garner aldehyde.[6] This synthesis proceeds in seven steps and utilizes a stereoselective acetylide addition and a silver-ion-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.

Caption: A generalized workflow for the total synthesis of L-(+)-furanomycin.

Conclusion

L-(+)-Furanomycin remains a compelling natural product with a well-defined chemical structure and a clear mechanism of antibacterial action. The detailed spectroscopic data provide a definitive fingerprint for its identification and characterization. Understanding its structure and mode of action is crucial for the design and development of novel antibacterial agents that target aminoacyl-tRNA synthetases, a validated and promising class of drug targets. The synthetic strategies developed for L-(+)-furanomycin not only provide access to this molecule for further study but also offer versatile platforms for the creation of novel analogs with potentially enhanced therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A short total synthesis of (+)-furanomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Furanomycin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Non-Proteinogenic Amino Acid with Antibacterial Properties

Abstract

Furanomycin is a naturally occurring non-proteinogenic amino acid produced by microorganisms such as Streptomyces threomyceticus and Pseudomonas fluorescens SBW25.[1][2] It functions as an isoleucine antagonist, exhibiting antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Bacillus subtilis.[1][3] Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. This compound is recognized by IleRS and is subsequently charged to isoleucine tRNA, leading to its incorporation into nascent polypeptide chains and the production of non-functional proteins. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a structurally unique amino acid characterized by a dihydrofuran ring. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁NO₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | [4] |

| CAS Number | 18455-25-9 | [4] |

| Appearance | White to off-white solid | |

| Stereochemistry | αS, 2R, 5S | [1] |

Biosynthesis

The biosynthesis of this compound proceeds via a polyketide pathway. The carbon skeleton is assembled from one propionate and two acetate units. The biosynthesis is believed to involve at least six intermediate steps following the formation of the initial polyketide chain.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). Its structural similarity to isoleucine allows it to bind to the active site of the enzyme. Once bound, it is activated and transferred to tRNAIle. The resulting this compound-tRNAIle is then incorporated into proteins during translation, leading to the synthesis of aberrant proteins and ultimately, cell death. This compound has been found to bind to E. coli IleRS almost as tightly as the natural substrate, L-isoleucine.[5][6]

Caption: Mechanism of action of this compound.

Biological Activity

This compound exhibits antibacterial activity against a variety of bacteria. The table below summarizes the reported minimum inhibitory concentrations (MICs).

| Bacterial Species | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 1-5 | [1][3] |

| Escherichia coli | 1-5 | [1][3] |

| Bacillus subtilis | 1-5 | [1][3] |

| Shigella spp. | 1-5 | [1][3] |

| Salmonella spp. | 1-5 | [1][3] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces threomyceticus

This protocol is a synthesized procedure based on general methods for the isolation of natural products from Streptomyces.

Materials:

-

Streptomyces threomyceticus (ATCC 15795)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with glucose and amino acids)

-

Amberlite IR-120 (H⁺ form) resin

-

Dowex 50W-X8 (H⁺ form) resin

-

Solvents: n-butanol, acetic acid, water, ethanol, acetone

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ninhydrin spray reagent

Procedure:

-

Fermentation: Inoculate a seed culture of S. threomyceticus and grow for 48-72 hours. Use the seed culture to inoculate the production medium and incubate for 5-7 days with shaking.

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant contains this compound.

-

Cation Exchange Chromatography (Initial Capture): Adjust the pH of the supernatant to 2.0 with HCl. Pass the acidified supernatant through a column packed with Amberlite IR-120 (H⁺ form) resin. Wash the column with deionized water. Elute the bound compounds with 2N NH₄OH.

-

Solvent Extraction: Concentrate the eluate under reduced pressure. Extract the concentrated eluate with n-butanol.

-

Cation Exchange Chromatography (Purification): Evaporate the n-butanol extract to dryness. Dissolve the residue in a minimal amount of water and apply it to a Dowex 50W-X8 (H⁺ form) column.

-

Elution and Fractionation: Elute the column with a gradient of HCl (e.g., 0.1 N to 1.0 N). Collect fractions and monitor for the presence of this compound using TLC.

-

TLC Analysis: Spot the fractions on a silica gel TLC plate. Develop the plate using a solvent system such as n-butanol:acetic acid:water (4:1:1). Visualize the spots by spraying with ninhydrin reagent and heating. This compound will appear as a colored spot.

-

Crystallization: Pool the fractions containing pure this compound and evaporate to dryness. Recrystallize the residue from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol is a synthesized procedure for determining the inhibitory activity of this compound against IleRS.

Materials:

-

Purified E. coli Isoleucyl-tRNA Synthetase (IleRS)

-

[³H]-L-isoleucine

-

ATP

-

tRNAIle from E. coli

-

This compound

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and tRNAIle.

-

Inhibition Setup: In separate microcentrifuge tubes, add varying concentrations of this compound. Also, prepare a control tube without any inhibitor.

-

Enzyme Addition: Add a fixed amount of IleRS to each tube.

-

Initiation of Reaction: Start the reaction by adding [³H]-L-isoleucine to each tube. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

-

Precipitation and Filtration: Incubate the tubes on ice for 30 minutes to precipitate the tRNA. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA to remove unincorporated [³H]-L-isoleucine.

-

Scintillation Counting: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both isoleucine and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

In Vitro Protein Synthesis Assay

This protocol is a synthesized procedure to demonstrate the incorporation of this compound into a protein.

Materials:

-

E. coli S30 cell-free extract for in vitro translation

-

A DNA template encoding a protein (e.g., plasmid with a reporter gene like luciferase or GFP)

-

Amino acid mixture (containing all amino acids except isoleucine)

-

[³⁵S]-methionine

-

This compound

-

Isoleucine

-

Reaction buffer and energy source (ATP, GTP)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In separate tubes, set up the following in vitro translation reactions:

-

Control: S30 extract, DNA template, amino acid mix (with isoleucine), [³⁵S]-methionine.

-

This compound: S30 extract, DNA template, amino acid mix (without isoleucine), this compound, [³⁵S]-methionine.

-

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Analysis of Protein Synthesis:

-

Take an aliquot from each reaction and precipitate the proteins with TCA. Measure the incorporation of [³⁵S]-methionine using a scintillation counter to assess overall protein synthesis.

-

Run the remaining reaction products on an SDS-PAGE gel.

-

-

Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized, radiolabeled proteins.

-

Interpretation: Compare the protein products from the control and this compound-containing reactions. A successful incorporation of this compound may result in a truncated or full-length protein, which can be further analyzed by mass spectrometry if a non-radioactive label is used.

Caption: A general experimental workflow for the study of this compound.

Conclusion

This compound remains a molecule of interest for researchers in microbiology and drug development due to its unique structure and specific mechanism of action. As a non-proteinogenic amino acid that hijacks the protein synthesis machinery, it represents a class of natural products with potential for further investigation as antibacterial agents or as tools for studying protein translation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the properties and applications of this compound. Further studies are warranted to determine its full spectrum of activity, potential for resistance development, and in vivo efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound|18455-25-9|COA [dcchemicals.com]

- 5. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

The Biosynthesis of Furanomycin: A Polyketide Pathway Fueled by Propionate and Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furanomycin, a non-proteinogenic amino acid antibiotic produced by Streptomyces threomyceticus, exhibits potent antibacterial activity by acting as an antagonist of isoleucine in protein synthesis. Its unique dihydrofuran structure has long been a subject of interest, and extensive research has elucidated its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a core focus on the incorporation of its primary building blocks: propionate and acetate. Drawing upon foundational isotopic labeling studies and genetic analyses of non-producing mutants, this document details the experimental evidence that has shaped our understanding of this intricate metabolic route. Quantitative data from precursor feeding experiments are summarized, and the methodologies behind these key studies are described to provide a practical resource for researchers in natural product biosynthesis and drug discovery.

Introduction

The Polyketide Origin of this compound: Evidence from Isotopic Labeling

The cornerstone of our understanding of this compound biosynthesis lies in a series of elegant isotopic labeling experiments. By feeding S. threomyceticus cultures with isotopically enriched precursors and analyzing the resulting this compound, researchers were able to trace the metabolic fate of individual carbon atoms.

Quantitative Analysis of Precursor Incorporation

The incorporation efficiencies of various 14C- and 13C-labeled precursors were instrumental in identifying propionate and acetate as the primary building blocks of this compound. The following table summarizes the key quantitative data from these foundational studies.

| Experiment No. | Precursor Administered | Isotopic Label | % Incorporation into this compound |

| 1 | Sodium Propionate | [1-¹⁴C] | 6.8 |

| 2 | Sodium Propionate | [2-¹⁴C] | 7.5 |

| 3 | Sodium Propionate | [3-¹⁴C] | 7.1 |

| 4 | Sodium Acetate | [1-¹⁴C] | 1.2 |

| 5 | Sodium Acetate | [2-¹⁴C] | 1.5 |

| 6 | L-Methionine | [methyl-¹⁴C] | 0.1 |

| 7 | Sodium Propionate | [1-¹³C] | ~7.3 |

| 8 | Sodium Acetate | [1-¹³C] | ~1.6 |

| 9 | Sodium Acetate | [2-¹³C] | ~1.5 |

| 10 | Sodium Acetate | [1,2-¹³C] | ~1.2 |

Table 1: Incorporation of Isotopically Labeled Precursors into this compound by S. threomyceticus.

The data clearly demonstrates the significant and specific incorporation of both propionate and acetate into the this compound molecule, while a potential methyl group donor, L-methionine, showed negligible incorporation.

Experimental Protocols for Isotopic Labeling Studies

The following provides a generalized methodology based on the pioneering work in this field.

2.2.1. Culture Conditions and Precursor Feeding

-

Streptomyces threomyceticus (ATCC 15795) is cultivated in a suitable production medium.

-

Isotopically labeled precursors (e.g., sodium [1-¹³C]propionate, sodium [1,2-¹³C]acetate) are typically administered to the cultures during the mid-to-late exponential growth phase to ensure maximal incorporation into the secondary metabolite.

-

The cultures are then incubated for a further period to allow for the production and accumulation of this compound.

2.2.2. Isolation and Purification of this compound

-

The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.

-

The supernatant is subjected to a series of chromatographic steps to isolate this compound. This may include ion-exchange chromatography followed by further purification using techniques like gel filtration or high-performance liquid chromatography (HPLC).

2.2.3. Analysis of Isotope Incorporation

-

For ¹⁴C-labeled precursors, the purified this compound is analyzed by liquid scintillation counting to determine the overall incorporation efficiency.

-

For ¹³C-labeled precursors, the purified this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra reveal the specific positions of the ¹³C labels within the this compound molecule, allowing for a detailed mapping of the biosynthetic assembly.

The this compound Biosynthetic Pathway

Based on the isotopic labeling data, a biosynthetic pathway for this compound has been proposed. The pathway commences with the condensation of a propionate starter unit with two extender units of acetate, characteristic of a polyketide synthase (PKS) mechanism.

Caption: Proposed biosynthetic pathway of this compound.

The initial linear polyketide chain is then believed to undergo a series of enzymatic modifications, including cyclization and oxidation, to form the characteristic dihydrofuran ring of this compound.

Genetic Insights from this compound Non-Producing Mutants

Further evidence for the proposed biosynthetic pathway and the involvement of a dedicated set of enzymes comes from the study of this compound non-producing mutants of S. threomyceticus.

Generation and Classification of Mutants

Stable mutants unable to produce this compound were generated by treating S. threomyceticus with mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) light[1]. These mutants were then classified into different phenotypic groups based on their ability to cosynthesize this compound when grown in mixed cultures[1].

Cosynthesis Experiments and Pathway Elucidation

Cosynthesis, or syntrophic biosynthesis, occurs when two different non-producing mutants are grown together and are able to produce the final product. This happens if one mutant accumulates an intermediate that can be utilized by the second mutant to complete the pathway. By systematically testing all pair-wise combinations of mutants, researchers were able to order the genetic blocks in a linear sequence, providing a genetic map of the biosynthetic pathway.

Caption: Workflow for elucidating the this compound pathway using mutants.

These studies revealed at least eleven distinct phenotypic classes of mutants, suggesting a biosynthetic pathway of considerable complexity involving multiple enzymatic steps[1]. The results from these genetic studies strongly support the existence of a this compound biosynthetic gene cluster in S. threomyceticus.

The this compound Biosynthetic Gene Cluster

The clustering of genes for the biosynthesis of a specific secondary metabolite is a common feature in prokaryotes, particularly in Streptomyces. While the complete and annotated this compound biosynthetic gene cluster from S. threomyceticus has not been fully characterized in publicly available literature, the genetic evidence from mutant studies provides compelling indirect proof of its existence. The identification and characterization of this gene cluster would be a significant step forward in understanding the enzymology of this compound biosynthesis and would open up avenues for biosynthetic engineering to produce novel this compound analogs.

Conclusion and Future Perspectives

The biosynthesis of this compound serves as a classic example of a polyketide pathway, elegantly deciphered through a combination of isotopic labeling experiments and genetic analysis of non-producing mutants. The foundational work has unequivocally demonstrated the roles of propionate and acetate as the primary precursors. For researchers in drug development, a thorough understanding of this pathway is crucial for several reasons. Firstly, it provides a blueprint for the potential semi-synthetic modification of this compound to generate derivatives with improved pharmacological properties. Secondly, the identification and characterization of the enzymes within the biosynthetic gene cluster could lead to the development of novel biocatalysts for organic synthesis. Finally, the elucidation of the this compound pathway contributes to the broader knowledge base of natural product biosynthesis, which can inform the discovery and development of new antibiotics from other microbial sources. Future research efforts should be directed towards the definitive identification, sequencing, and functional annotation of the this compound biosynthetic gene cluster. This will undoubtedly provide deeper insights into the enzymatic machinery responsible for constructing this unique antibiotic and may unlock the potential for its rational bioengineering.

References

Furanomycin: An In-Depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanomycin, a non-proteinogenic α-amino acid first isolated from Streptomyces threomyceticus, is a natural antibiotic with notable antibacterial properties.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against both gram-positive and gram-negative bacteria. It details the underlying mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by acting as an antagonist of the amino acid L-isoleucine.[3] It is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging tRNA with isoleucine during protein synthesis.[2] By mimicking isoleucine, this compound binds to the active site of IleRS, preventing the formation of isoleucyl-tRNA and thereby disrupting protein translation, which ultimately leads to the inhibition of bacterial growth.[2] The antibacterial activity of this compound can be reversed by the addition of exogenous isoleucine, confirming its competitive antagonistic relationship.[4]

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Values

The following tables summarize the reported MIC values for this compound and its derivatives against a range of bacterial species. It is important to note that some of the available data pertains to this compound analogs, which may exhibit different potency compared to the parent compound.

| Gram-Positive Bacteria | Compound | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | L-(+)-dihydrothis compound | 32-64 | [1] |

| Staphylococcus aureus | Furanone derivative F131 | 8-16 | [5] |

| Bacillus subtilis | Furanone derivative F105 | 10 | [6] |

| Gram-Negative Bacteria | Compound | MIC (µg/mL) | Reference(s) |

| Escherichia coli (efflux-pump-deficient) | Chiral carba-analog | 4 | [1] |

| General Antibacterial Activity | (+)-L-furanomycin | 1-5 | [1] |

Note: The general antibacterial activity of (+)-L-furanomycin is reported to be in the micromolar range, with MICs between 1-5 µg/mL against numerous bacteria.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Sterile multichannel pipettes and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as a positive control (bacterial growth without this compound), and well 12 serves as a negative control (medium only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Reversal of Antibacterial Activity by Isoleucine

This experiment demonstrates the competitive antagonism between this compound and L-isoleucine.

Materials:

-

This compound solution (at a concentration known to be inhibitory, e.g., 2x or 4x MIC)

-

L-isoleucine stock solution

-

Bacterial inoculum (prepared as for the MIC assay)

-

Sterile culture tubes or a 96-well plate

-

Growth medium (e.g., MHB)

-

Spectrophotometer or microplate reader

Procedure:

-

Setup:

-

Prepare a series of tubes or wells containing a fixed, inhibitory concentration of this compound.

-

Add increasing concentrations of L-isoleucine to these tubes/wells.

-

Include control tubes/wells:

-

No this compound, no isoleucine (positive growth control)

-

This compound, no isoleucine (inhibition control)

-

No this compound, with the highest concentration of isoleucine (to ensure isoleucine itself is not inhibitory)

-

-

-

Inoculation:

-

Inoculate all tubes/wells (except for a medium-only blank) with the prepared bacterial suspension.

-

-

Incubation:

-

Incubate under the same conditions as the MIC assay.

-

-

Data Collection:

-

Measure the optical density (e.g., at 600 nm) of each tube/well after the incubation period to quantify bacterial growth.

-

-

Analysis:

-

Plot bacterial growth (OD600) against the concentration of L-isoleucine. A dose-dependent reversal of the growth inhibition by this compound should be observed.

-

Conclusion

This compound is a promising natural antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its broad spectrum of activity against both gram-positive and gram-negative bacteria makes it a subject of continued interest in the field of antimicrobial research and development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and its analogs as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A new antibiotic. This compound, an isoleucine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Furanomycin: A Technical Guide to its Molecular Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-proteinogenic amino acid antibiotic, furanomycin. It details its chemical and physical properties, mechanism of action, biosynthesis, and relevant experimental protocols, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.

Core Molecular and Chemical Properties

This compound is a naturally occurring antibiotic first isolated from Streptomyces threomyceticus. It is a structural analog of the amino acid isoleucine.

| Property | Value | References |

| Chemical Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Systematic IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | |

| CAS Number | 18455-25-9 | |

| Appearance | Solid powder |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By mimicking isoleucine, this compound binds to the active site of IleRS. This binding prevents the charging of isoleucyl-tRNA, thereby inhibiting the incorporation of isoleucine into nascent polypeptide chains and ultimately halting protein synthesis, which leads to bacterial growth inhibition. The antibacterial activity of this compound can be reversed by the presence of isoleucine, further confirming its competitive inhibitory mechanism.

Figure 1. Mechanism of action of this compound.

Biosynthesis

The biosynthesis of this compound in Streptomyces threomyceticus is understood to proceed through a polyketide pathway. This pathway originates from propionate and acetate units. While the complete enzymatic cascade has not been fully elucidated, studies involving chemical mutagenesis have suggested that the pathway involves at least six intermediate steps following the assembly of the initial polyketide chain.

Experimental Protocols

Chemical Synthesis of this compound

Multiple total synthesis routes for this compound have been developed. One concise and modular approach starts from the Garner aldehyde and proceeds in seven steps. Key reactions in this synthesis include a stereoselective acetylide addition and a silver-ion-mediated cyclization of an α-allenic alcohol to form the trans-2,5-dihydrofuran ring. Other reported syntheses have utilized starting materials such as 5-methyl-2-furoic acid and have involved key steps like partial Birch reduction. More recent methodologies have employed stereoselective Pd-catalyzed etherification and ring-closing metathesis.

Antibacterial Activity Assay (Agar Diffusion Method)

This protocol is adapted from studies assessing the antimicrobial properties of this compound-producing bacteria.

-

Culture Preparation: Grow the test bacterial strains overnight in a suitable liquid medium (e.g., LB medium) at their optimal temperature with shaking.

-

Standardization: Adjust the turbidity of the overnight cultures with sterile water to a standardized optical density (e.g., OD₆₀₀ of 0.2).

-

Plate Inoculation: Spread a defined volume (e.g., 300 µL) of the standardized bacterial suspension onto the surface of an appropriate agar medium (e.g., 925 Minimal Medium).

-

Sample Application: Create a well in the center of the agar plate and add a defined volume of the this compound solution or culture filtrate to be tested.

-

Incubation: Incubate the plates at the optimal temperature for the test bacterium for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth has been inhibited. The size of this zone is indicative of the antimicrobial activity.

Figure 2. Experimental workflow for an agar diffusion assay.

Antibacterial Spectrum and Efficacy

This compound exhibits selective antibacterial properties, with activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, often reported as the Minimum Inhibitory Concentration (MIC), varies between different bacterial species.

| Bacterial Species | MIC (µg/mL) | References |

| M. tuberculosis | 1-5 | |

| E. coli | 1-5 | |

| B. subtilis | 1-5 | |

| Shigella spp. | 1-5 | |

| Salmonella spp. | 1-5 | |

| S. aureus | 32-64 (for L-(+)-dihydrothis compound) | |

| Efflux pump-deficient E. coli | 4 (for a chiral carba-analog) |

Methodological & Application

Total Synthesis of (+)-Furanomycin from Garner Aldehyde: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the total synthesis of the antibiotic (+)-furanomycin, starting from the readily available chiral building block, (R)-Garner aldehyde. The synthesis follows a concise and efficient seven-step route, as reported by VanBrunt and Standaert.[1][2] Key transformations include a stereoselective acetylide addition to the Garner aldehyde, a silver-mediated cyclization to construct the dihydrofuran ring, and a sequential oxidation to furnish the final α-amino acid. This document offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

(+)-Furanomycin is a naturally occurring non-proteinogenic amino acid isolated from Streptomyces L-803. It exhibits antibacterial activity by acting as an antagonist of L-isoleucine in protein biosynthesis. Its unique structure, featuring a substituted dihydrofuran ring, has made it an attractive target for total synthesis. The Garner aldehyde is a versatile chiral precursor that allows for the stereocontrolled introduction of the amino alcohol functionality. The synthetic route detailed herein provides a reliable method for accessing (+)-furanomycin, enabling further investigation of its biological activity and the development of novel analogues.

Synthetic Pathway Overview

The total synthesis of (+)-furanomycin from Garner aldehyde can be summarized in the following key stages:

-

Stereoselective Acetylide Addition: The synthesis commences with the stereoselective addition of a protected acetylide to (R)-Garner aldehyde to establish the C2 stereocenter.

-

Reduction to Allenic Alcohol: The resulting propargyl alcohol is then reduced to the corresponding α-allenic alcohol.

-

Silver-Mediated Cyclization: The crucial dihydrofuran ring is constructed via a silver(I)-mediated cyclization of the allenic alcohol.

-

Deprotection of Acetonide: The acetonide protecting group is selectively removed to reveal a diol.

-

Sequential Oxidation: A two-step oxidation protocol converts the primary alcohol to a carboxylic acid.

-

Final Deprotection: Removal of the remaining protecting groups yields the final product, (+)-furanomycin.

Experimental Protocols

Step 1: Synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-2,2-dimethyl-3-(1-hydroxy-3-(trimethylsilyl)prop-2-yn-1-yl)oxazolidine

To a solution of trimethylsilylacetylene (1.2 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes, after which a solution of (R)-Garner aldehyde (1.0 equiv.) in anhydrous THF is added. The reaction is stirred for 2 hours at -78 °C and then quenched by the addition of saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of (S)-1-((R)-2,2-Dimethyl-3-((tert-butoxycarbonyl)amino)but-3-en-1-yl)prop-1-en-2-ol

To a solution of the propargyl alcohol from Step 1 (1.0 equiv.) in anhydrous diethyl ether at 0 °C is added lithium aluminum hydride (1.5 equiv.) portionwise. The reaction mixture is stirred for 4 hours at room temperature. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the allenic alcohol.

Step 3: Synthesis of tert-Butyl (S)-2-((2R,5S)-5-Methyl-2,5-dihydrofuran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate

The allenic alcohol from Step 2 (1.0 equiv.) is dissolved in dichloromethane in a flask protected from light. Silver(I) nitrate (0.1 equiv.) is added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite and concentrated. The residue is purified by flash column chromatography to yield the dihydrofuran product.[1]

Step 4: Synthesis of tert-Butyl ((S)-1-((2R,5S)-5-Methyl-2,5-dihydrofuran-2-yl)-1,2-dihydroxyethyl)carbamate (Furanomycinol)

The protected dihydrofuran from Step 3 (1.0 equiv.) is dissolved in a mixture of acetic acid and water (4:1). The solution is stirred at 40 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give furanomycinol.[1]

Step 5 & 6: Synthesis of (S)-2-Amino-2-((2R,5S)-5-methyl-2,5-dihydrofuran-2-yl)acetic Acid ((+)-Furanomycin)

To a solution of furanomycinol from Step 4 (1.0 equiv.) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.5 equiv.). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 containing Na2S2O3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude aldehyde is then dissolved in a mixture of t-butanol and 2-methyl-2-butene. A solution of sodium chlorite (5.0 equiv.) and sodium dihydrogen phosphate (5.0 equiv.) in water is added, and the mixture is stirred vigorously for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The aqueous layer is acidified to pH 2 with 1 M HCl and then purified by ion-exchange chromatography. The Boc-protected furanomycin is then treated with trifluoroacetic acid in dichloromethane to afford (+)-furanomycin.[1]

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) |

| 1 | Propargyl alcohol | (R)-Garner aldehyde | 92 |

| 2 | Allenic alcohol | Propargyl alcohol | 95 |

| 3 | Dihydrofuran | Allenic alcohol | 97 |

| 4 | Furanomycinol | Dihydrofuran | 85 |

| 5 & 6 | (+)-Furanomycin | Furanomycinol | 76 (over 2 steps) |

| Overall | (+)-Furanomycin | (R)-Garner aldehyde | ~55 |

Note: Yields are based on the reported values in the literature and may vary depending on experimental conditions.[1]

Synthetic Workflow Diagram

Caption: Total synthesis of (+)-furanomycin from Garner aldehyde.

Conclusion

This application note provides a detailed and practical guide for the total synthesis of (+)-furanomycin from (R)-Garner aldehyde. The described seven-step sequence is robust and high-yielding, making it a valuable methodology for obtaining this biologically important molecule for further research and development. The provided protocols and data serve as a comprehensive resource for synthetic and medicinal chemists.

References

Application Note: Laboratory Scale Purification of Furanomycin from Bacterial Culture

Introduction

Furanomycin is a non-proteinogenic amino acid with notable antibacterial properties.[1][2][3] It was first isolated from the fermentation broth of Streptomyces threomyceticus.[1][2][3] More recently, it has also been identified as a secondary metabolite produced by the plant root-associated bacterium Pseudomonas fluorescens SBW25.[1][4] this compound acts as an antagonist of isoleucine, inhibiting isoleucyl-tRNA synthetase and thereby disrupting protein synthesis in susceptible bacteria.[1][2][3] This application note provides a detailed protocol for the laboratory-scale purification of this compound from bacterial culture, primarily based on methodologies developed for its isolation from Pseudomonas fluorescens SBW25.

Principle of the Method

The purification strategy involves a multi-step process commencing with the removal of bacterial cells from the culture medium, followed by extraction and a series of chromatographic separations to isolate this compound from other metabolites and media components. The described workflow is designed to yield a purified sample of this compound suitable for further biological and chemical characterization.

Experimental Protocols

1. Bacterial Culture and Fermentation

This protocol is for the production of this compound from Pseudomonas fluorescens SBW25.

-

Media Preparation: Prepare a modified Pseudomonas Minimal Salts (PMS) medium.

-

Inoculation and Culture: Inoculate the sterile PMS medium with a fresh culture of P. fluorescens SBW25. Incubate the culture for 7 days.

-

Harvesting: After the incubation period, centrifuge the culture at 3,000 x g for 15 minutes to pellet the bacterial cells.[4]

-

Filtration: Carefully decant the supernatant and pass it through a 0.22 µm bacteriological filter to obtain a sterile culture filtrate. The filtrate can be stored at 4°C prior to extraction.[4]

2. Extraction of this compound

This protocol describes the extraction of this compound from the culture filtrate.

-

Evaporation: Dry the culture filtrate in vacuo at a temperature not exceeding 45°C.[4]

-

Ethanol Extraction: Extract the dried solids three times with an 85% (v/v) ethanol solution. For each extraction, use a volume of the ethanol solution equal to one-third of the original culture filtrate volume and swirl for 5 minutes.[4]

-

Concentration: Pool the ethanol extracts and evaporate them to dryness in vacuo.[4]

3. Chromatographic Purification

This section details a two-step chromatographic procedure for the purification of this compound.

3.1. Size-Exclusion Chromatography

-

Column Preparation: Prepare a Sephadex G-15 column equilibrated with deionized water.[4]

-

Sample Loading: Dissolve the dried ethanol extract in a small volume of deionized water and apply it to the column.[4]

-

Elution: Elute the column with deionized water.[4]

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound. A ninhydrin-based assay can be used to detect the amino acid. Pool the fractions containing this compound.[4]

3.2. Preparative Thin-Layer Chromatography (TLC)

-

Sample Application: Concentrate the pooled fractions from the size-exclusion chromatography step and apply them as a band onto a preparative TLC plate.

-

Development: Develop the TLC plate using an appropriate solvent system. The optimal solvent system may need to be determined empirically.

-

Visualization and Extraction: Visualize the separated bands (e.g., using a ninhydrin spray). Scrape the band corresponding to this compound from the plate and extract the compound from the silica gel using a suitable solvent.

-

Final Purification: The extracted compound can be further purified by a second pass through a Sephadex G-15 column to remove any remaining impurities.[4]

Data Presentation

While the cited literature provides a detailed methodology, specific quantitative data on the yield and purity at each step of the purification process for this compound from P. fluorescens SBW25 is not extensively detailed. The following table provides a template for researchers to document their own purification results.

| Purification Step | Starting Volume/Mass | Final Volume/Mass | This compound Concentration (Arbitrary Units) | Purity (%) | Yield (%) |

| Culture Filtrate | - | - | - | - | 100 |

| Ethanol Extract | - | - | - | - | - |

| Sephadex G-15 (1st Pass) | - | - | - | - | - |

| Preparative TLC | - | - | - | - | - |

| Sephadex G-15 (2nd Pass) | - | - | - | - | - |

Visualizations

Experimental Workflow for this compound Purification

References

Furanomycin: A Potent Probe for Interrogating Isoleucyl-tRNA Synthetase Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furanomycin is a naturally occurring non-proteinogenic amino acid produced by Streptomyces threomyceticus. It functions as a structural analog of isoleucine and serves as a highly specific and potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. This specificity makes this compound an invaluable biochemical probe for studying the structure, function, and mechanism of IleRS. By acting as a competitive substrate, this compound can be used to investigate the active site of the enzyme, screen for novel inhibitors, and understand the fidelity mechanisms of protein synthesis. These application notes provide detailed protocols for utilizing this compound as a biochemical tool in the study of aminoacyl-tRNA synthetases.

Mechanism of Action

This compound's primary mode of action is its competitive inhibition of isoleucyl-tRNA synthetase.[1][2] It mimics the natural substrate, L-isoleucine, and binds to the active site of IleRS.[3] The enzyme then catalyzes the adenylation of this compound and its subsequent transfer to the 3'-end of tRNAIle.[1][2] The resulting furanomycyl-tRNAIle is then incorporated into nascent polypeptide chains during translation, leading to the production of non-functional proteins and ultimately causing bacteriostasis.[1][2] Notably, this compound is highly specific for IleRS and does not significantly inhibit other aminoacyl-tRNA synthetases.[4]

Data Presentation

The following table summarizes the key quantitative data regarding the interaction of this compound and its natural counterpart, isoleucine, with E. coli isoleucyl-tRNA synthetase.

| Ligand | Enzyme | Parameter | Value | Reference |

| L-Isoleucine | E. coli Isoleucyl-tRNA Synthetase | Km | 5 µM | [5] |

| This compound | E. coli Isoleucyl-tRNA Synthetase | Binding Affinity | Binds almost as tightly as L-isoleucine | [1][2] |

| This compound | Various Bacteria | Minimum Inhibitory Concentration (MIC) | 1-5 µg/mL | [4] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: tRNAIle Aminoacylation Assay

This protocol is adapted from standard tRNA charging assays and is designed to measure the incorporation of a radiolabeled amino acid (or this compound analog) into tRNA.

Materials:

-

Purified Isoleucyl-tRNA Synthetase (IleRS)

-

This compound

-

L-[14C]-Isoleucine

-

Total tRNA or purified tRNAIle

-

ATP solution (100 mM)

-

Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol (70%)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare the reaction mixture on ice. For a 50 µL reaction, combine:

-

5 µL of 10x Reaction Buffer

-

5 µL of 10 mM ATP

-

1 µL of tRNA solution (1 mg/mL)

-

Varying concentrations of this compound (for inhibition studies)

-

1 µL of L-[14C]-Isoleucine (e.g., 50 µM final concentration)

-

Nuclease-free water to a final volume of 45 µL.

-

-

Enzyme Addition: Initiate the reaction by adding 5 µL of purified IleRS (e.g., 1 µM final concentration).

-

Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 2, 5, 10, 20 minutes).

-

Quenching: Stop the reaction by spotting 40 µL of the reaction mixture onto a glass fiber filter pre-soaked in 10% TCA.

-

Washing:

-

Wash the filters three times for 10 minutes each in ice-cold 5% TCA.

-

Perform a final wash in 70% ethanol for 5 minutes.

-

-

Drying: Dry the filters under a heat lamp for 15-20 minutes.

-

Counting: Place the dry filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against time to determine the rate of aminoacylation. For inhibition studies, plot the reaction velocity against the this compound concentration.

Protocol 2: Determination of the Inhibition Constant (Ki) of this compound

This protocol outlines the steps to determine the Ki of this compound for IleRS, assuming a competitive inhibition model.

Materials:

-

Same as Protocol 1.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: Set up a series of aminoacylation reactions as described in Protocol 1. In these reactions, vary the concentration of the substrate (L-[14C]-Isoleucine) across a range (e.g., 0.5x to 10x Km). For each substrate concentration, perform the assay with several different fixed concentrations of this compound (the inhibitor). Include a control with no this compound.

-

Measure Initial Velocities: For each reaction condition, measure the initial velocity of the reaction by taking samples at multiple time points in the linear range of the assay.

-

Data Analysis (Lineweaver-Burk Plot):

-

For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

This will generate a series of lines. For a competitive inhibitor, these lines will intersect at the y-axis.

-

The Km,app (apparent Km) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

-

-

Secondary Plot for Ki Determination:

-

Plot the calculated Km,app values against the corresponding inhibitor concentrations ([I]).

-

The slope of this line will be Km/Ki.

-

The Ki can be calculated using the equation: Ki = Km / slope .

-

Alternatively, the data can be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression software.

Applications as a Biochemical Probe

This compound's high specificity for IleRS makes it an excellent tool for a variety of biochemical and drug discovery applications:

-

Active Site Probing: By comparing the binding and processing of this compound and its analogs to that of isoleucine, researchers can gain insights into the structural and chemical features of the IleRS active site that are critical for substrate recognition and catalysis.

-

Competitive Binding Assays: this compound can be used as a reference compound in competitive binding assays to screen for and characterize new small molecule inhibitors of IleRS. A compound's ability to displace radiolabeled this compound (or a fluorescent derivative) from the enzyme can be used to determine its binding affinity.

-

Studying Enzyme Kinetics and Mechanism: The detailed kinetic analysis of this compound inhibition provides a deeper understanding of the catalytic mechanism of IleRS, including the individual steps of substrate binding, adenylation, and tRNA charging.

-

Validating IleRS as a Drug Target: The potent antibacterial activity of this compound validates IleRS as a viable target for the development of novel antibiotics. Studies with this compound can aid in the design of new drugs that exploit the same mechanism of action.

Conclusion

This compound is a powerful and specific biochemical probe for the study of isoleucyl-tRNA synthetases. Its ability to act as a competitive substrate allows for detailed investigations into the enzyme's active site, mechanism, and its role as a target for antimicrobial agents. The protocols and information provided here offer a framework for researchers to effectively utilize this compound in their studies of this essential class of enzymes.

References

- 1. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Isolating Furanomycin Nonproducing Mutants of Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furanomycin is a polyketide antibiotic produced by Streptomyces threomyceticus. The isolation of nonproducing mutants is a critical step in elucidating its biosynthetic pathway, understanding its regulation, and for potential genetic engineering applications to create novel antibiotics. These application notes provide detailed protocols for the isolation of this compound nonproducing mutants through chemical and physical mutagenesis, followed by screening and characterization.

Experimental Protocols

Protocol 1: Mutagenesis of Streptomyces threomyceticus

This protocol describes the generation of mutants using a combination of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) light, which has been shown to be effective for inducing mutations in Streptomyces.[1]

Materials:

-

Streptomyces threomyceticus (ATCC 15795) spores

-

Sterile normal saline (0.85% NaCl)

-

N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water)

-

UV lamp (254 nm)

-

Sterile petri dishes

-

Sterile glass wool

-

ISP-2 agar plates (per liter: 4g glucose, 4g yeast extract, 10g malt extract, 2g CaCO3, 20g agar)

-

Shaker incubator

Procedure:

-

Spore Suspension Preparation:

-

Scrape spores of S. threomyceticus from a mature ISP-2 agar plate.

-

Suspend the spores in sterile normal saline.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 104 spores/mL.

-

-

Combined NTG and UV Mutagenesis:

-

To a sterile petri dish containing 3 mL of the spore suspension, add NTG solution to a final concentration of 100 µg/mL.

-

Immediately expose the spore suspension to UV light (254 nm) for 30 minutes at a distance of 30 cm, with gentle swirling.[2]

-

Following irradiation, wrap the petri dish in aluminum foil and incubate in the dark at 4°C overnight to minimize photoreactivation.

-

-

Plating and Isolation of Mutants:

-

Serially dilute the mutagenized spore suspension in sterile normal saline.

-

Plate the dilutions onto ISP-2 agar plates.

-

Incubate the plates at 28°C until colonies are well-formed.

-

Isolate individual colonies and subculture them onto fresh ISP-2 agar plates.

-

Protocol 2: Screening for this compound Nonproducing Mutants

This protocol outlines the screening of mutagenized colonies to identify those that no longer produce this compound. This is achieved through a bioassay against a this compound-sensitive indicator strain.

Materials:

-

Mutant colonies of S. threomyceticus on ISP-2 agar plates

-

Bacillus subtilis ATCC 6633 (or another this compound-sensitive strain)

-

Soft agar (ISP-2 medium with 0.7% agar)

-

Sterile paper discs

Procedure:

-

Preparation of Indicator Lawn:

-

Grow B. subtilis in nutrient broth overnight at 37°C.

-

Add 100 µL of the overnight culture to 3 mL of molten soft agar (cooled to 45-50°C).

-

Pour the mixture onto a fresh ISP-2 agar plate and allow it to solidify.

-

-

Bioassay:

-

Using a sterile toothpick, pick individual mutant colonies of S. threomyceticus and patch them onto the B. subtilis lawn.

-

Alternatively, place sterile paper discs on the lawn and apply a small amount of culture from each mutant.

-

Incubate the plates at 28°C for 24-48 hours.

-

-

Identification of Nonproducing Mutants:

-

Observe the plates for zones of inhibition around the S. threomyceticus patches.

-

Colonies that do not produce a zone of inhibition are considered potential this compound nonproducing mutants.

-

Select these colonies for further characterization.

-

Protocol 3: Cosynthesis Assay for Mutant Characterization

Cosynthesis assays are used to group nonproducing mutants based on their ability to synthetically produce the final antibiotic when grown in mixed culture. This helps to determine if they are blocked at different steps of the biosynthetic pathway.[1]

Materials:

-

Isolated this compound nonproducing mutants

-

ISP-2 agar plates

-

B. subtilis indicator strain

Procedure:

-

Mixed Culture Plating:

-

For each pair of nonproducing mutants, make a single streak of each mutant on an ISP-2 agar plate, with the streaks close to each other but not touching.

-

Incubate the plates at 28°C for 5-7 days to allow for the diffusion of intermediates.

-

-

Overlay with Indicator Strain:

-

Prepare a soft agar overlay with B. subtilis as described in Protocol 2.

-

Pour the overlay onto the plates with the mutant streaks.

-

Incubate at 37°C overnight.

-

-

Interpretation of Results:

-

Observe for a zone of inhibition at the intersection of the two mutant streaks.

-

The appearance of a zone of inhibition indicates that the two mutants are blocked at different steps of the biosynthetic pathway and can "feed" each other with accumulated intermediates, leading to the synthesis of this compound.

-

Group the mutants based on their cosynthesis patterns. Mutants that do not cosynthesize with each other are likely blocked in the same step.

-

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from mutagenesis and screening experiments. The values presented are hypothetical and should be replaced with experimental data.

| Parameter | Wild Type | Mutant Class A | Mutant Class B | Mutant Class C |

| Mutagenesis Survival Rate (%) | N/A | 15% | 15% | 15% |

| Frequency of Nonproducing Mutants (%) | N/A | 2.5% | 2.5% | 2.5% |

| This compound Production (µg/mL) | 150 | 0 | 0 | 0 |

| Zone of Inhibition (mm) | 20 | 0 | 0 | 0 |

| Cosynthesis with Mutant A | N/A | No | Yes | Yes |

| Cosynthesis with Mutant B | N/A | Yes | No | No |

| Cosynthesis with Mutant C | N/A | Yes | No | No |

Visualizations

Caption: Experimental workflow for isolating this compound nonproducing mutants.

Caption: Hypothetical this compound biosynthetic pathway and its regulation.

References

Application Notes and Protocols for Agar Diffusion Assay: Testing Furanomycin's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanomycin is a non-proteinogenic amino acid antibiotic, originally isolated from Streptomyces threomyceticus and also produced by Pseudomonas fluorescens.[1][2][3] It functions as an isoleucine antagonist, inhibiting bacterial protein synthesis by competing with isoleucine for the binding site of isoleucyl-tRNA synthetase.[4][5][6] This unique mechanism of action makes this compound a compound of interest in the discovery and development of novel antimicrobial agents. The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a well-established and widely used technique to evaluate the antimicrobial susceptibility of various microorganisms to antibiotics like this compound.[7][8][9][10][11] This method provides a qualitative or semi-quantitative assessment of the antimicrobial agent's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8][10]

These application notes provide a detailed protocol for utilizing the agar diffusion assay to determine the antimicrobial spectrum and activity of this compound.

Principle of the Agar Diffusion Assay

The agar diffusion test is based on the principle of the diffusion of an antimicrobial agent from a concentrated source through a solid agar medium inoculated with a uniform suspension of a test microorganism.[12] When a filter paper disk impregnated with this compound is placed on the agar surface, the antibiotic diffuses outwards, creating a concentration gradient. If the microorganism is susceptible to this compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[8][10] The diameter of this zone is proportional to the sensitivity of the microorganism to the antibiotic.[10]

Data Presentation

The antimicrobial activity of this compound against various bacterial strains is summarized in the table below. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While the agar diffusion assay provides zone of inhibition diameters, MIC values offer a more quantitative measure of antimicrobial potency. A larger zone of inhibition generally correlates with a lower MIC value, indicating greater susceptibility of the organism to the antibiotic.

Table 1: Antimicrobial Spectrum of this compound (MICs)

| Test Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative | 1 - 5 | [1] |

| Bacillus subtilis | Gram-positive | 1 - 5 | [1][7] |

| Mycobacterium tuberculosis | Acid-fast | 1 - 5 | [1] |

| Shigella spp. | Gram-negative | 1 - 5 | [1] |

| Salmonella spp. | Gram-negative | 1 - 5 | [1] |

| Dickeya dadantii | Gram-negative | Not specified | [7] |

| Pseudomonas syringae | Gram-negative | Not specified | [7] |

| Erwinia amylovora | Gram-negative | Not specified | [7] |

Note: The data presented are compiled from available literature. MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the agar diffusion assay to test the antimicrobial activity of this compound.

Materials

-

This compound: Purified compound or standardized solution.

-

Test Microorganisms: Pure cultures of bacterial strains (e.g., E. coli, S. aureus, B. subtilis).

-

Culture Media:

-

Mueller-Hinton Agar (MHA) is the recommended medium for standardized antimicrobial susceptibility testing.[10]

-

Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.

-

-

Sterile Equipment:

-

Petri dishes (100 mm or 150 mm)

-

Sterile filter paper disks (6 mm diameter)

-

Micropipettes and sterile tips

-

Sterile cotton swabs

-

Forceps

-

Incubator (35-37°C)

-

McFarland turbidity standards (0.5 standard is crucial for inoculum standardization)[7][9]

-

Vortex mixer

-

Bunsen burner or biological safety cabinet

-

-

Solvent: A suitable sterile solvent to dissolve this compound (e.g., sterile deionized water, depending on solubility).

Protocol

Step 1: Preparation of this compound Disks

-

Prepare a stock solution of this compound at a known concentration in a suitable sterile solvent.

-

Aseptically impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).

-

Allow the disks to dry completely in a sterile environment before use.

-

Alternatively, commercially prepared this compound disks can be used if available.

-

Prepare a negative control disk impregnated with the solvent alone.

Step 2: Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

-

Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. This typically takes 2-6 hours.

-

Adjust the turbidity of the inoculum with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

Step 3: Inoculation of Agar Plates

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.[8]

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[8]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 4: Application of this compound Disks

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[9]

-

Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[9]

-

Gently press each disk with the forceps to ensure complete contact with the agar surface.[8] Once a disk is placed, it should not be moved.[8]

Step 5: Incubation

-

Invert the plates and incubate them at 35-37°C for 16-18 hours.[8] Incubation should occur within 15 minutes of disk placement.[8]

Step 6: Measurement and Interpretation of Results

-

After incubation, observe the plates for the presence of zones of inhibition around the this compound disks.

-

Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[9]

-

Interpret the results based on standardized guidelines if available, or by comparing the zone sizes to those of control antibiotics. The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R).[9]

Visualizations

This compound Mechanism of Action

Caption: Competitive inhibition of isoleucyl-tRNA synthetase by this compound.

Agar Diffusion Assay Workflow

Caption: Standardized workflow for the agar diffusion assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and characterization of this compound nonproducing Streptomyces threomyceticus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of Furanomycin in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanomycin is a naturally occurring non-proteinogenic amino acid antibiotic, originally isolated from Streptomyces threomyceticus.[1] It exhibits antibacterial activity against a range of bacteria, including M. tuberculosis, E. coli, and B. subtilis.[2][3] this compound functions as an antagonist of L-isoleucine, inhibiting bacterial protein synthesis by competing with isoleucine for its binding site on isoleucyl-tRNA synthetase.[2] This specific mechanism of action makes it an interesting candidate for further investigation as an antibacterial agent. Although in vivo activity has been reported, detailed publicly available data on its delivery, efficacy, and pharmacokinetics in animal models is limited.[2]

These application notes provide a generalized framework for conducting in vivo studies with this compound in a murine infection model, based on standard practices for antimicrobial agent evaluation. The protocols and data tables are intended as a template and should be adapted based on pilot studies and further research.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis. As an analog of isoleucine, it competitively binds to isoleucyl-tRNA synthetase, preventing the charging of tRNA with isoleucine. This leads to the cessation of protein elongation and ultimately, bacterial cell death.

Data Presentation

The following tables are templates for organizing quantitative data from in vivo efficacy and pharmacokinetic studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection | Percent Reduction in Bacterial Load vs. Vehicle |

| Vehicle Control | - | IP | 8.2 ± 0.5 | - |

| This compound | 10 | IP | 6.5 ± 0.7 | 20.7% |

| This compound | 25 | IP | 5.1 ± 0.6 | 37.8% |

| This compound | 50 | IP | 4.3 ± 0.4 | 47.6% |

| Positive Control | [Dose] | IP | [Value] | [Value] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (25 mg/kg) |

| Cmax (µg/mL) | 15.2 ± 2.1 | 8.9 ± 1.5 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (0-t) (µg·h/mL) | 25.8 ± 3.4 | 18.7 ± 2.9 |

| Half-life (t1/2) (h) | 1.2 ± 0.2 | 1.5 ± 0.3 |

| Bioavailability (%) | 100 | ~70 (Estimated) |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Protocol:

-

Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a calculated volume of sterile saline to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the tube until the this compound is completely dissolved. This compound is reported to have good aqueous solubility.[2]

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter-sterilize the this compound solution into a new sterile tube.

-